![molecular formula C22H24BrN5O B6505049 2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923258-30-4](/img/structure/B6505049.png)
2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
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Overview
Description
The compound “2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide”, there are related compounds that have been synthesized. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Scientific Research Applications
Medicinal Chemistry and Drug Design
- Hindered Amine Motifs : The bromo substitution in this compound provides a chemically differentiated building block for organic synthesis and drug design. Researchers can explore its use in constructing drug candidates containing hindered amine motifs .
Cancer Research and Targeted Therapies
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Investigate its potential as a PTP1B inhibitor. PTP1B plays a crucial role in regulating insulin signaling and has implications in diabetes and cancer. By targeting PTP1B, this compound may contribute to novel therapies .
Organic Synthesis and Functional Group Transformations
- Suzuki-Miyaura Reaction : Employ it as a reactant for the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura coupling. This reaction allows for the construction of complex heterocyclic structures .
- C-H and C-N Bond Activation : Explore its reactivity in copper-catalyzed oxidative amination of benzoxazoles and related azoles. This transformation can lead to diverse functionalized compounds .
Chemical Biology and Mechanistic Studies
- Benzylic Position Reactivity : Given its benzylic bromine, consider mechanistic studies involving SN1 pathways and resonance-stabilized carbocations. Understanding its reactivity can inform broader synthetic strategies .
Materials Science and Surface Modification
- Functionalization of Surfaces : Investigate its potential for modifying surfaces, such as electrodes or nanoparticles. The bromo group could serve as a reactive handle for further functionalization .
Pharmacokinetics and Metabolism Studies
- Metabolic Stability Assessment : Evaluate its stability in biological systems. Understanding its metabolism and potential bioactivation is crucial for drug development .
Mechanism of Action
Target of Action
Similar compounds have been known to catalyze the condensation reaction of fatty acid synthesis .
Mode of Action
The chemical structure of the compound, "o=c (n)c (c (n)=c1)=cc=c1br" , suggests that it might interact with its targets through the bromine atom and the diethylamino group.
Biochemical Pathways
Based on the target of action, it can be inferred that the compound might be involved in the fatty acid synthesis pathway .
Result of Action
Based on the target of action, it can be inferred that the compound might result in the addition of two carbons from malonyl-acp to an acyl acceptor in the fatty acid synthesis pathway .
properties
IUPAC Name |
2-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-17-12-10-16(11-13-17)25-21(29)18-8-6-7-9-19(18)23/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGGYSSCWMPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide |
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